BMS-433771 dihydrochloride hydrate

RSV Antiviral Fusion Inhibitor

Select BMS-433771 dihydrochloride hydrate for your RSV prophylaxis research. This benchmark oral fusion inhibitor (EC50 20 nM) uniquely requires pre-exposure dosing, making it ideal for studying prophylactic windows and validating novel entry blockers. Unlike more potent analogs, its well-characterized PK/PD profile provides a reproducible baseline, preventing experimental variable mismatches. Ensure assay consistency with this critical control compound.

Molecular Formula C21H27Cl2N5O3
Molecular Weight 468.4 g/mol
Cat. No. B10856780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-433771 dihydrochloride hydrate
Molecular FormulaC21H27Cl2N5O3
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO.O.Cl.Cl
InChIInChI=1S/C21H23N5O2.2ClH.H2O/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15;;;/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2;2*1H;1H2
InChIKeyDMSGBVAHVFUZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-433771 Dihydrochloride Hydrate: A Prototype Orally Bioavailable RSV Fusion Inhibitor for Preclinical Antiviral Research and Lead Discovery [1]


BMS-433771 dihydrochloride hydrate (CAS 543700-67-0) is a small-molecule respiratory syncytial virus (RSV) fusion inhibitor [1]. It functions by binding to the RSV F glycoprotein and inhibiting F protein-induced membrane fusion, a mechanism conserved across both Group A and Group B RSV strains [2]. The compound exhibits a mean in vitro EC50 of 20 nM across multiple laboratory and clinical RSV isolates [1]. BMS-433771 is orally bioavailable and has demonstrated prophylactic in vivo efficacy in both BALB/c mouse and cotton rat models of RSV infection [REFS-1, REFS-3]. It serves as a benchmark RSV fusion inhibitor in preclinical research, often used as a reference compound for evaluating novel antiviral candidates targeting the RSV F protein .

BMS-433771 Dihydrochloride Hydrate: Why Potency Alone Does Not Predict Antiviral Efficacy—Oral Bioavailability and in Vivo Prophylactic Activity Demand Direct Comparative Analysis [1]


In-class RSV fusion inhibitors exhibit a wide range of potencies (e.g., EC50 values from 0.43 nM for presatovir to 20 nM for BMS-433771) and divergent pharmacokinetic (PK) profiles [REFS-1, REFS-2]. Crucially, in vitro potency does not translate linearly to in vivo efficacy; oral bioavailability, tissue distribution, and prophylactic versus therapeutic activity windows vary significantly across the class [3]. For example, BMS-433771 exhibits a characteristic efficacy window requiring prophylactic administration, whereas other inhibitors (e.g., presatovir) demonstrate both pre- and post-infection activity in preclinical models [REFS-3, REFS-4]. Therefore, substituting BMS-433771 with a more potent analog may inadvertently alter an experiment's outcome due to PK mismatch or a distinct efficacy-time window. Researchers must directly compare relevant PK/PD parameters and in vivo dosing regimens rather than rely on in vitro EC50 values alone.

BMS-433771 Dihydrochloride Hydrate: Quantitative Comparative Evidence Versus Key RSV Fusion Inhibitor Benchmarks [REFS-1]


In Vitro Antiviral Potency (EC50) Against RSV A and B Clinical Isolates: BMS-433771 vs. Presatovir, VP-14637, JNJ-2408068, and RFI-641 [1]

BMS-433771 exhibits a mean in vitro EC50 of 20 nM against a broad panel of RSV A and B laboratory and clinical isolates [1]. This value is approximately 46.5-fold higher (less potent) than presatovir (GS-5806, mean EC50 = 0.43 nM) [2], and 14.3-fold and 9.5-fold higher than the early-stage fusion inhibitors VP-14637 (EC50 = 1.4 nM) and JNJ-2408068 (EC50 = 2.1 nM), respectively [3]. Conversely, BMS-433771 is 2.5-fold more potent than RFI-641, which has a reported IC50 of 50 nM [4].

RSV Antiviral Fusion Inhibitor EC50

Comparative In Vivo Prophylactic Efficacy: Single Oral Dose Prophylaxis in RSV-Infected Mice [1]

In a BALB/c mouse model of RSV infection (Long strain), a single oral dose of BMS-433771 administered 1 hour prior to intranasal viral inoculation reduced lung viral titers by 1.6 log10 TCID50/g relative to vehicle control (p < 0.05) [1]. Notably, this single-dose prophylactic regimen provided comparable efficacy to a 4-day twice-daily (b.i.d.) dosing regimen initiated 1 hour pre-infection [1]. In contrast, the more potent RSV fusion inhibitor presatovir (GS-5806) has demonstrated both prophylactic and therapeutic activity in cotton rats, including significant viral load reduction when dosed up to 24 hours post-infection [2].

RSV In Vivo Efficacy Prophylaxis BALB/c Mouse

Resistance Profile: F1 Subunit Mutations Confer Distinct Cross-Resistance Patterns [1]

In vitro selection of BMS-433771-resistant RSV variants identified single amino acid substitutions in the F1 subunit of the RSV fusion protein, specifically within the heptad repeat regions critical for six-helix bundle formation [1]. These BMS-433771-resistant viruses remained fully susceptible to the monoclonal antibody palivizumab (which targets the F protein) and to the nucleoside analog ribavirin [1]. In contrast, resistance to the fusion inhibitors VP-14637 and JNJ-2408068 is conferred by mutations in the HR2 domain (D486N, E487D, F488Y) and the intervening region (K399I, T400A), with significant cross-resistance observed between VP-14637 and JNJ-2408068 [2]. While direct cross-resistance data between BMS-433771 and VP-14637/JNJ-2408068 are limited, the distinct resistance mutation profiles suggest non-overlapping binding interactions within the F protein hydrophobic cavity.

RSV Antiviral Resistance F Protein Mutation

Host Species-Dependent Pharmacodynamics: Differential Efficacy in BALB/c Mice vs. Cotton Rats [1]

Pharmacokinetic/pharmacodynamic (PK/PD) analysis of BMS-433771 in two rodent RSV infection models revealed that the AUC required to achieve 50% of maximum antiviral response (AUC50) was approximately 7.5-fold lower in BALB/c mice than in cotton rats [1]. This indicates that RSV infection in mice is more sensitive to BMS-433771 inhibition than in cotton rats, a finding not explained by plasma PK differences alone [1]. Such host species-dependent PD has not been systematically reported for all RSV fusion inhibitors and may reflect species-specific differences in F protein conformation, viral replication kinetics, or lung tissue distribution. In contrast, presatovir (GS-5806) efficacy has been robustly demonstrated in the cotton rat model across both prophylactic and therapeutic dosing regimens [2].

RSV Pharmacodynamics Species Differences In Vivo Model

BMS-433771 Dihydrochloride Hydrate: Optimized Research Applications Based on Comparative Evidence [1]


Preclinical Prophylaxis Studies in BALB/c Mouse RSV Models

BMS-433771 is uniquely suited for experiments investigating prophylactic antiviral efficacy following oral dosing. As demonstrated in BALB/c mice, a single oral dose administered 1 hour prior to RSV inoculation significantly reduces lung viral titers, with efficacy comparable to a multi-day b.i.d. regimen [1]. Researchers should utilize this compound to evaluate pre-exposure prophylaxis paradigms or to benchmark the prophylactic window of novel RSV fusion inhibitors. Note that BMS-433771 is not indicated for therapeutic (post-infection) efficacy studies in mice [1].

RSV F Protein Binding and Resistance Mechanism Elucidation

BMS-433771 serves as a critical tool for mapping functional domains of the RSV F protein. Resistance to BMS-433771 maps to single amino acid substitutions within the F1 subunit heptad repeat regions [2]. Because these mutations do not confer cross-resistance to palivizumab or ribavirin [2], BMS-433771 can be employed in combination studies to dissect F protein conformational changes during fusion or to validate the binding mode of next-generation fusion inhibitors with distinct resistance profiles. Its defined binding site within the hydrophobic cavity of the trimeric N-terminal heptad repeat also supports structural biology applications [3].

Benchmarking In Vitro Antiviral Activity Against Diverse RSV Isolates

With a well-characterized mean EC50 of 20 nM against a broad panel of RSV A and B laboratory and clinical isolates, BMS-433771 provides a reproducible baseline for evaluating new RSV fusion inhibitors [REFS-2, REFS-4]. It is less potent than clinical candidates such as presatovir (0.43 nM) [5] but more potent than older fusion inhibitors like RFI-641 (50 nM) [6]. This positions BMS-433771 as an ideal intermediate-potency control in high-throughput screening and lead optimization campaigns, enabling researchers to contextualize the potency of novel compounds across the historical continuum of RSV fusion inhibitor development.

Host Species-Specific Pharmacodynamic Investigations

BMS-433771's 7.5-fold difference in AUC50 between BALB/c mice and cotton rats presents a unique research opportunity to investigate host-specific determinants of RSV antiviral efficacy [1]. This compound can be used to study how species-dependent factors (e.g., viral replication kinetics, F protein conformation in different hosts, lung microenvironment) influence PK/PD relationships for fusion inhibitors. Findings from such studies may inform translational modeling from rodent models to human RSV infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-433771 dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.